molecular formula C10H15NO3 B6280825 tert-butyl 4-formyl-2,3-dihydro-1H-pyrrole-1-carboxylate CAS No. 431079-81-1

tert-butyl 4-formyl-2,3-dihydro-1H-pyrrole-1-carboxylate

Cat. No.: B6280825
CAS No.: 431079-81-1
M. Wt: 197.23 g/mol
InChI Key: DVBLBDAWCCNBLU-UHFFFAOYSA-N
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Description

tert-Butyl 4-formyl-2,3-dihydro-1H-pyrrole-1-carboxylate: is a chemical compound with the molecular formula C10H15NO3. It is a derivative of pyrrole, a five-membered heterocyclic aromatic organic compound. This compound is notable for its formyl group at the 4-position and a tert-butyl ester group at the 1-position, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-formyl-2,3-dihydro-1H-pyrrole-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Scientific Research Applications

Chemistry: tert-Butyl 4-formyl-2,3-dihydro-1H-pyrrole-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the synthesis of heterocyclic compounds and natural product analogs .

Biology: In biological research, this compound is used to study the structure-activity relationships of pyrrole derivatives. It serves as a model compound for understanding the interactions of pyrrole-based molecules with biological targets .

Medicine: Its derivatives have shown promise as antiviral, anticancer, and antimicrobial agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as a building block in the synthesis of polymers and other advanced materials .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-formyl-2,3-dihydro-1H-pyrrole-1-carboxylate is unique due to the presence of both the formyl group and the tert-butyl ester group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

431079-81-1

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

tert-butyl 4-formyl-2,3-dihydropyrrole-1-carboxylate

InChI

InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-5-4-8(6-11)7-12/h6-7H,4-5H2,1-3H3

InChI Key

DVBLBDAWCCNBLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=C1)C=O

Purity

95

Origin of Product

United States

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